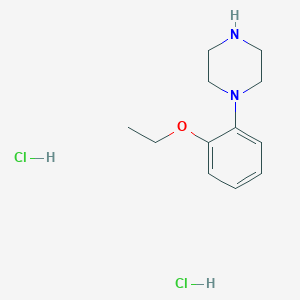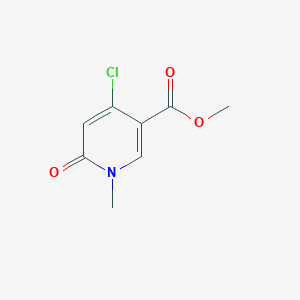
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that its ethyl variant, “Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”, is more commonly referenced in the literature1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”. However, related compounds have been synthesized and studied34.Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is not readily available. However, the molecular formula of its ethyl variant is C9H10ClNO31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate”. However, related compounds have been involved in various chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not readily available. However, the ethyl variant of this compound has a molecular weight of 215.64 and is a solid at room temperature1. Another related compound, “3-Pyridinecarboxylicacid, 1,6-dihydro-1-Methyl-6-oxo-, Methyl ester”, has a melting point of 138.3-139.2 °C7.Applications De Recherche Scientifique
1. Neuroprotective and Anti-neuroinflammatory Agents
- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
2. Synthesis of Disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines
- Application Summary: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
- Methods of Application: The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results: The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
3. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The synthesis of imidazole and its derived products involves various kinds of synthetic routes .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
4. 1,4-Dihydropyridine: Synthetic Advances, Medicinal and Insecticidal Properties
- Application Summary: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
- Methods of Application: This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results: The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
5. Eco-Friendly Methodology to Prepare N-Substituted Pyrroles
- Application Summary: Microwave (MW) irradiation has been used to accelerate the Vilsmeier-Haack formylations of pyrrole substrates .
- Methods of Application: The details of the methodology are not provided in the source, but typically, microwave-assisted organic synthesis (MAOS) is a technique in green chemistry that involves the use of microwave radiation to heat reactions. This can lead to significant reductions in reaction time and improved product yield .
- Results: The results of the study are not provided in the source, but generally, microwave-assisted reactions can lead to cleaner reactions with higher yields .
Safety And Hazards
The safety and hazards of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not known. However, the ethyl variant of this compound has been classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation1. Another related compound, “4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”, has similar hazard statements2.
Orientations Futures
The future directions for the study and application of “Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” are not clear due to the limited information available. However, related compounds are being studied for their potential applications in various fields34.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Propriétés
IUPAC Name |
methyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-10-4-5(8(12)13-2)6(9)3-7(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPIRZSONTNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)
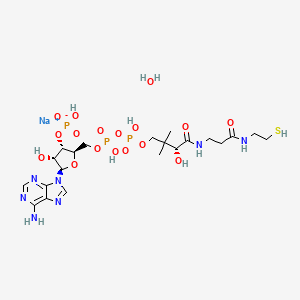
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)
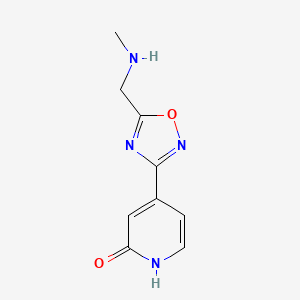
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)
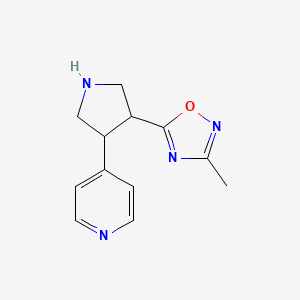
![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)
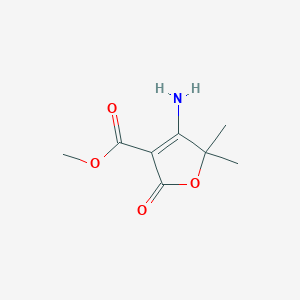
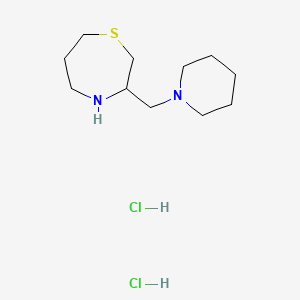
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)
